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molecular formula C13H12N2O2 B1270384 3-Amino-4-(phenylamino)benzoic acid CAS No. 55296-17-8

3-Amino-4-(phenylamino)benzoic acid

Cat. No. B1270384
M. Wt: 228.25 g/mol
InChI Key: SOSRJZNYVRVFOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08829035B2

Procedure details

A 2-neck flask was charged with 3-amino-4-phenylaminobenzoic acid (see Synthesis Example 1-2) (1.40 g, 6.35 mmol) and anhydrous toluene (15 mL) and this was refluxed. To this was added dropwise over approx. 15 minutes acetyl chloride (1.00 g, 12.70 mmol) in toluene solution (approx. 2.5 mL), and this was stirred under these conditions for 2.5 hours. This was allowed to cool to room temperature, and was extracted with dilute aqueous sodium hydroxide solution (10%, 200 mL). After separating the dark orange aqueous layer, it was cooled in ice (5 to 10° C.), and concentrated hydrochloric acid (12 M) was added to the liquid to give approx. pH 4. The precipitated crystals were filtered off, washed with distilled water, and dried under reduced pressure with heating to yield the title compound (1.34 g, 83.5% yield) as a light purple solid.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Yield
83.5%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[NH:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)[C:5]([OH:7])=[O:6].[C:18](Cl)(=O)[CH3:19]>C1(C)C=CC=CC=1>[CH3:18][C:19]1[N:11]([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:10]2[CH:9]=[CH:8][C:4]([C:5]([OH:7])=[O:6])=[CH:3][C:2]=2[N:1]=1

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1NC1=CC=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
2.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
this was stirred under these conditions for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
this was refluxed
EXTRACTION
Type
EXTRACTION
Details
was extracted with dilute aqueous sodium hydroxide solution (10%, 200 mL)
CUSTOM
Type
CUSTOM
Details
After separating the dark orange aqueous layer, it
TEMPERATURE
Type
TEMPERATURE
Details
was cooled in ice (5 to 10° C.)
ADDITION
Type
ADDITION
Details
concentrated hydrochloric acid (12 M) was added to the liquid
CUSTOM
Type
CUSTOM
Details
to give approx. pH 4
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were filtered off
WASH
Type
WASH
Details
washed with distilled water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
with heating

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
CC1=NC2=C(N1C1=CC=CC=C1)C=CC(=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.34 g
YIELD: PERCENTYIELD 83.5%
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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